6-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is an organic compound with the molecular formula C11H11NO3. It is a derivative of tetrahydroquinoline, a structure known for its presence in various natural and synthetic compounds with significant biological activities. This compound is of interest in medicinal chemistry due to its potential pharmacological properties.
Mechanism of Action
Target of Action
The primary targets of 6-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid are currently unknown. This compound is a member of the tetrahydroquinoline class, which is known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
Tetrahydroquinoline analogs are known to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
It’s worth noting that tetrahydroquinoline analogs can influence various biochemical pathways, leading to downstream effects .
Result of Action
Tetrahydroquinoline analogs are known to exert diverse biological activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is stable under recommended storage conditions and is incompatible with oxidizing agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of methyl arenes as surrogates of aldehydes, with in situ generation of urea and lactic acid as a green catalyst in solvent-free conditions via the Biginelli reaction . This method is advantageous due to its eco-friendly approach and high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions are crucial to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Including Raney nickel, zinc in formic acid, or tin in hydrochloric acid.
Catalysts: Such as Lewis acids (e.g., BF3·Et2O) and other metal catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction with Raney nickel can yield cis isomers of tetrahydroquinoline derivatives .
Scientific Research Applications
6-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: It is used in the synthesis of various pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
- 6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
- 6-Methyl-1,2,3,4-tetrahydroquinoline
Uniqueness
6-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group and the carboxylic acid functional group provides distinct properties compared to its analogs, making it a valuable compound for various applications.
Biological Activity
6-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid (CAS Number: 855165-89-8) is a compound of significant interest in medicinal chemistry due to its potential pharmacological properties. This article provides a comprehensive overview of its biological activities, synthesis methods, and research findings.
The molecular formula for this compound is C11H11NO3, with a molecular weight of 205.21 g/mol. The compound features a tetrahydroquinoline structure known for its diverse biological activities.
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₁NO₃ |
Molecular Weight | 205.21 g/mol |
CAS Number | 855165-89-8 |
Biological Activity
Research indicates that this compound exhibits various biological activities:
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of this compound. For instance:
- Minimum Inhibitory Concentration (MIC) : It has shown effective antibacterial activity against Escherichia coli with an MIC of approximately 50 mg/mL .
- Mechanism : The antimicrobial action may be attributed to the compound's ability to disrupt bacterial cell wall synthesis and inhibit key metabolic pathways.
Anticancer Potential
The compound's derivatives are being investigated for their anticancer properties:
- Cell Line Studies : In vitro studies have demonstrated that certain derivatives exhibit significant cytotoxic effects against various cancer cell lines. For example, modifications to the tetrahydroquinoline structure enhance its efficacy against breast and colon cancer cells .
Neuroprotective Effects
6-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline derivatives are also being explored for neuroprotective effects:
- Mechanism of Action : These compounds may influence neurotransmitter systems and exhibit antioxidant properties that protect neuronal cells from oxidative stress.
Synthesis Methods
The synthesis of this compound typically involves cyclization reactions. One effective method includes:
- Biginelli Reaction : Utilizing methyl arenes as aldehyde surrogates in the presence of urea and lactic acid under solvent-free conditions.
- Catalysis : Transition metal catalysts (e.g., Pd, Cu) can enhance reaction yields and selectivity during synthesis .
Study on Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of various tetrahydroquinoline derivatives:
- Findings : Compounds similar to 6-Methyl-2-oxo demonstrated potent activity against Gram-positive and Gram-negative bacteria. The study highlighted structure-activity relationships indicating that specific substitutions on the quinoline ring significantly enhance antibacterial properties .
Neuroprotection Research
Another study focused on the neuroprotective effects of tetrahydroquinoline derivatives:
Properties
IUPAC Name |
6-methyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-6-2-3-9-7(4-6)8(11(14)15)5-10(13)12-9/h2-4,8H,5H2,1H3,(H,12,13)(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFIPUEDLUPIYIA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)CC2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.